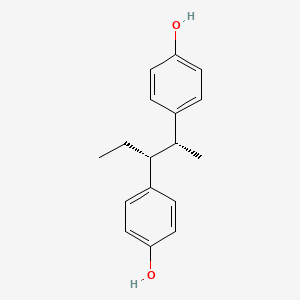
N,N,N-Trimethyldodecan-1-aminium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyltrimethylammonium acetate is a quaternary ammonium compound widely used in various scientific and industrial applications. It is known for its surfactant properties, which make it useful in the synthesis of mesoporous materials, among other uses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyltrimethylammonium acetate can be synthesized by reacting dodecyltrimethylammonium bromide with sodium acetate in an aqueous solution. The reaction typically involves mixing the two compounds in water, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of dodecyltrimethylammonium acetate often involves large-scale reactions in reactors, followed by purification processes such as crystallization or distillation to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyltrimethylammonium acetate primarily undergoes ion-exchange reactions due to its quaternary ammonium structure. It can also participate in micellization and adsorption processes .
Common Reagents and Conditions
Common reagents used in reactions involving dodecyltrimethylammonium acetate include sodium salts and other ionic compounds. The reactions are typically carried out in aqueous solutions at room temperature .
Major Products Formed
The major products formed from reactions involving dodecyltrimethylammonium acetate are often other quaternary ammonium compounds or complexes with various anions .
Applications De Recherche Scientifique
Dodecyltrimethylammonium acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dodecyltrimethylammonium acetate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to changes in membrane permeability and potential cell lysis . This interaction is also responsible for its surfactant properties, which enable it to reduce surface tension and form micelles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Didecyldimethylammonium chloride: Known for its antimicrobial properties and used in disinfectants.
Uniqueness
Dodecyltrimethylammonium acetate is unique due to its specific combination of a dodecyl chain and an acetate anion, which gives it distinct properties in terms of micellization and interaction with biological membranes . This makes it particularly useful in applications requiring precise control over surfactant behavior and membrane interactions .
Propriétés
Numéro CAS |
22214-02-4 |
|---|---|
Formule moléculaire |
C17H37NO2 |
Poids moléculaire |
287.5 g/mol |
Nom IUPAC |
dodecyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C15H34N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-2(3)4/h5-15H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
OIYJQMZNRJJLJX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


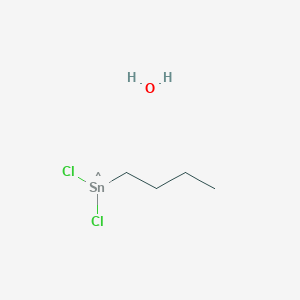
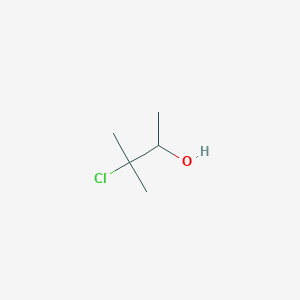
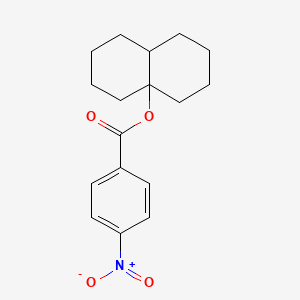
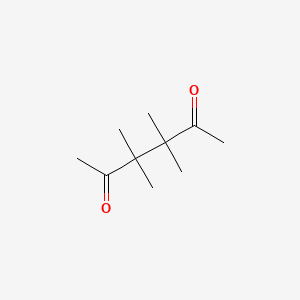

![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)
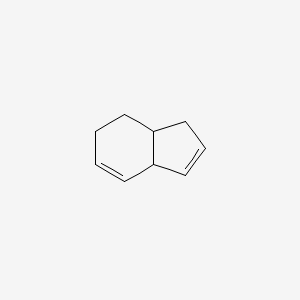
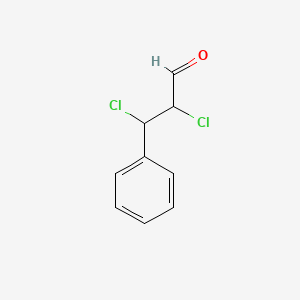
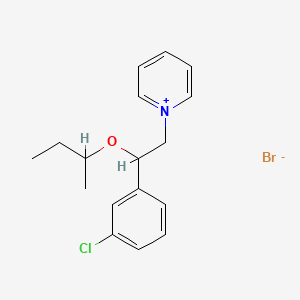
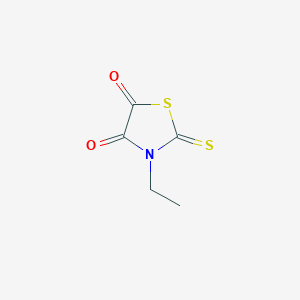

![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)

